16alpha-Hydroxyprednisolone is a major metabolite of budesonide, a synthetic glucocorticosteroid. [, , , ] It plays a significant role in scientific research as a comparative standard for evaluating the potency and efficacy of budesonide and its derivatives. [, ] Studies use 16alpha-Hydroxyprednisolone to understand the metabolic pathways of budesonide and its impact on glucocorticoid activity. [, ]
Related Compounds
Budesonide
Compound Description: Budesonide is a synthetic, non-halogenated glucocorticosteroid. [, , , ] It is known for its high topical anti-inflammatory activity and low systemic activity. [, , ] This favorable profile is attributed to its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4. [, , ] Budesonide is used in various forms, including oral, inhaled, and topical formulations, for treating conditions like asthma, inflammatory bowel disease, and rhinitis. [, , ]
Relevance: Budesonide is directly metabolized to 16α-Hydroxyprednisolone in the liver, making it a primary metabolite of the drug. [, , ] This metabolic conversion significantly reduces the glucocorticoid activity, contributing to the low systemic side effects of budesonide compared to 16α-Hydroxyprednisolone. [, , ] Structurally, Budesonide differs from 16α-Hydroxyprednisolone by the presence of a butylidenedioxy group at the 16,17 position. [] This structural feature plays a key role in its unique metabolic pathway. [, ]
6β-Hydroxybudesonide
Compound Description: 6β-Hydroxybudesonide is a major metabolite of Budesonide, formed via hepatic metabolism. [, ] Similar to 16α-Hydroxyprednisolone, it exhibits significantly reduced glucocorticoid activity compared to its parent compound, Budesonide. [, ]
Relevance: 6β-Hydroxybudesonide is another key metabolite of Budesonide, alongside 16α-Hydroxyprednisolone. [, ] The formation of these metabolites contributes to Budesonide's lower systemic activity compared to 16α-Hydroxyprednisolone. [, ]
Desonide
Compound Description: Desonide, chemically known as 11β,21-dihydroxy-16α,17α-isopropylidenedioxy-pregna-1,4-diene-3,20-dione, is a non-fluorinated topical corticosteroid. [, ] It is structurally similar to Budesonide, but with an isopropylidenedioxy group instead of the butylidenedioxy group at the 16,17 position. [] Like Budesonide, it exhibits a favorable topical to systemic activity ratio due to its metabolism in the liver. [, ]
Relevance: Desonide, similar to Budesonide, highlights the impact of 16,17 acetal substitution on glucocorticoid metabolism and activity. [] While both are metabolized extensively, Budesonide shows a faster rate of biotransformation compared to Desonide, suggesting the influence of the specific acetal group on metabolic pathways. [] Unlike Budesonide, Desonide's metabolism does not yield 16α-Hydroxyprednisolone. [] This difference further emphasizes the role of the 16,17-acetal substituent in determining the metabolic fate and activity profile of these glucocorticoids.
Compound Description: Triamcinolone Acetonide is a potent fluorinated corticosteroid commonly used in topical formulations for its anti-inflammatory effects. [, , ] It is structurally similar to 16α-Hydroxyprednisolone but features a fluorine atom at the 9α-position and an acetonide group at the 16,17-position. [, , ]
Relevance: Triamcinolone Acetonide serves as a point of comparison to highlight the impact of structural modifications on glucocorticoid activity and metabolism. [, ] The presence of fluorine in Triamcinolone Acetonide enhances its systemic activity compared to Budesonide. [] Unlike Budesonide, its metabolism does not lead to the formation of 16α-Hydroxyprednisolone. [, ] This distinction underscores the importance of the 16,17-acetal group in Budesonide's unique metabolic pathway, leading to 16α-Hydroxyprednisolone.
Prednisolone
Compound Description: Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. [] It is widely used systemically for a variety of conditions, including inflammatory bowel disease. []
Relevance: Prednisolone is structurally very similar to 16α-Hydroxyprednisolone, lacking only the 16α-hydroxyl group. [] This difference highlights the significance of the 16α-hydroxyl group in the metabolic pathway of Budesonide to 16α-Hydroxyprednisolone.
16α-Hydroxyhydrocortisone
Compound Description: 16α-Hydroxyhydrocortisone is a glucocorticoid structurally similar to 16α-Hydroxyprednisolone, differing only in the presence of a hydroxyl group at the 11-position instead of a keto group. []
Relevance: 16α-Hydroxyhydrocortisone's structural similarity to 16α-Hydroxyprednisolone, along with its inclusion in research on 16α,17α-acetal modifications, suggests its relevance in understanding the structure-activity relationships of glucocorticoids. [] This compound may offer insights into how subtle structural changes, like the presence or absence of a hydroxyl group at the 11-position, can influence glucocorticoid activity and metabolism.
Fluocinolone Acetonide
Compound Description: Fluocinolone Acetonide is a potent fluorinated corticosteroid with a high topical anti-inflammatory activity. [] Structurally, it shares similarities with 16α-Hydroxyprednisolone, featuring an acetonide group at the 16,17-position and fluorine substitutions at 6α and 9α positions. []
Relevance: Fluocinolone Acetonide is relevant as a comparative compound in studies investigating the topical anti-inflammatory potency of glucocorticoids, including Budesonide. [] It serves as a benchmark to assess the relative potency of newly developed glucocorticoids like Budesonide, which exhibits comparable topical anti-inflammatory activity. []
Source and Classification
16alpha-Hydroxyprednisolone is synthesized from hydrocortisone or prednisolone through various chemical and biotechnological methods. Its classification as a glucocorticoid places it in the category of steroid hormones that regulate metabolism, immune response, and inflammation. The compound exhibits potent anti-inflammatory effects and is often utilized in clinical settings to manage conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders.
Synthesis Analysis
The synthesis of 16alpha-Hydroxyprednisolone can be achieved through several methods, including chemical synthesis and biotransformation.
Chemical Synthesis
Oxidation Reaction:
The process begins with the oxidation of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate in an organic solvent (e.g., butanone) using potassium permanganate as an oxidizing agent. This reaction occurs at low temperatures (-20°C to -5°C) with an acid catalyst (e.g., oxalic acid).
Following oxidation, sodium bisulfite is added to quench the reaction, leading to the formation of an intermediate compound.
Bromo-Hydroxylation Reaction:
The intermediate is then subjected to bromo-hydroxylation in another organic solvent, where sodium hydroxide is introduced to facilitate hydroxylation.
The crude product is refined through precipitation and drying processes to yield 16alpha-Hydroxyprednisolone with high purity (99.8% HPLC) and a total mass yield of approximately 71% .
Biotechnological Transformation
Another method involves the bioconversion of hydrocortisone using specific microbial strains. For instance:
Aspergillus simplex and Streptomyces roseochromogenes can convert hydrocortisone into 16alpha-Hydroxyprednisolone under optimized culture conditions (pH 6.0, temperature around 26°C) with significant conversion rates (up to 80% within 96 hours) .
Molecular Structure Analysis
The molecular structure of 16alpha-Hydroxyprednisolone can be described as follows:
Chemical Formula: C21H28O5
Molecular Weight: Approximately 348.45 g/mol
Structural Features:
The compound consists of four fused rings characteristic of steroid structures.
A hydroxyl group (-OH) is present at the 16α position.
The stereochemistry around the rings contributes to its biological activity. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural confirmation .
Chemical Reactions Analysis
16alpha-Hydroxyprednisolone can participate in various chemical reactions typical for steroids:
Hydroxylation Reactions:
Hydroxylation at different positions can lead to derivatives with varied biological activities.
Oxidation/Reduction Reactions:
The compound can undergo oxidation or reduction at specific sites, altering its pharmacological properties.
Esterification:
It can react with carboxylic acids to form ester derivatives that may enhance its solubility and bioavailability .
Mechanism of Action
The mechanism of action of 16alpha-Hydroxyprednisolone primarily involves its interaction with glucocorticoid receptors in target cells:
Upon binding to these receptors, it translocates into the nucleus where it influences gene expression related to inflammation and immune response.
It inhibits pro-inflammatory cytokines and promotes anti-inflammatory proteins, effectively modulating the immune system's response.
This mechanism underlines its efficacy in treating inflammatory diseases by reducing swelling, redness, and pain associated with such conditions .
Physical and Chemical Properties Analysis
Key physical and chemical properties of 16alpha-Hydroxyprednisolone include:
Melting Point: Approximately 236.1–237.2°C
Solubility: Soluble in organic solvents like methanol and acetone; limited solubility in water.
Stability: Stable under standard laboratory conditions but sensitive to light and heat.
These properties are crucial for its formulation into pharmaceutical products .
Applications
16alpha-Hydroxyprednisolone finds applications across various fields:
Medical Applications:
Used as an anti-inflammatory agent in treatments for conditions such as arthritis, asthma, allergic reactions, and autoimmune diseases.
Research Applications:
Utilized in pharmacological studies to understand steroid action mechanisms and develop new therapeutic agents.
Biotechnological Applications:
Its synthesis via microbial transformation offers insights into bioprocessing techniques for producing steroid compounds sustainably .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GNE-617 hydrochloride is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with IC50 value of 5nM. GNE-617 hydrochloride is a potent inhibitor of NAMPT. It reduces the NAD levels in a > 95% reduction in both NAPRT1-deficient and NAPRT1-proficient cell lines and exerts EC50 values ranging from 0.54nM to 4.69nM. In the invitro ADME assessments, GNE-617 hydrochloride shows the most optimal combination of in vitro metabolic stability, MDCK permeability and protein binding. Besides that, GNE-617 hydrochloride has potent antiproliferation effects on various cell lines. The IC50 values of it in U251, HT1080, PC3, MiaPaCa2 and HCT116 cell lines are 1.8nM, 2.1nM, 2.7nM, 7.4nM and 2nM, respectively. Moreover, GNE-617 hydrochloride also shows significant antitumor effects on U251 human glioblastoma tumor xenografts in mice and has no obvious effect on body weight loss.
Umibecestat (CNP520) is a beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor with IC50s of 11 nM and 10 nM for human BACE-1 and mouse BACE-1, respectively. CNP520 has a selectivity, pharmacodynamics, and distribution profile suitable for AD prevention studies.
SBI-0640756(SBI-756) is a first-in-class inhibitor that targets eIF4G1 and disrupts the eIF4F complex. SBI-756 also suppressed AKT and NF-κB signaling. 1) SBI-756 inhibited the growth of NRAS, BRAF, and NF1-mutant melanomas . 2) SBI-756 attenuates resistance to BRAFi and inhibits NRAS- and NF1-mutant melanomas. 3) SBI-756 delayed the onset and reduced the incidence of Nras/Ink4a melanomas .
Lanabecestat, also known as AZD3293 and LY3314814, is a potent, highly permeable, orally active, blood-brain barrier (BBB) penetrating, BACE1 inhibitor with unique slow off-rate kinetics. AZD3293 displayed significant dose- and time-dependent reductions in plasma, cerebrospinal fluid, and brain concentrations of Aβ40, Aβ42, and sAβPPβ.
PF-06751979 is under investigation in clinical trial NCT03126721 (The Study is to Evaluate the Effect of Multiple Doses PF-06751979 on the Pharmacokinetics of Midazolam in Healthy Adults).